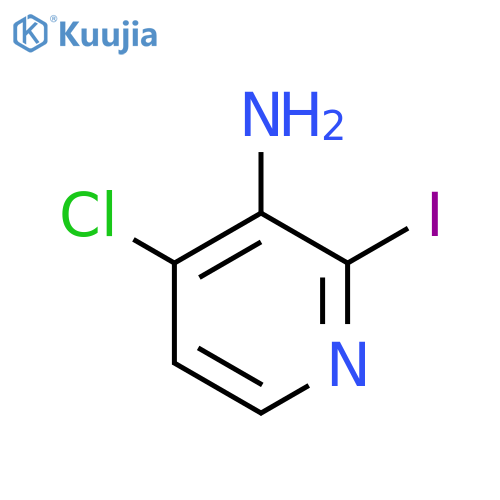

Cas no 1805269-67-3 (3-Amino-4-chloro-2-iodopyridine)

3-Amino-4-chloro-2-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 3-Amino-4-chloro-2-iodopyridine

-

- インチ: 1S/C5H4ClIN2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2

- InChIKey: UFCWCDZREYXVBC-UHFFFAOYSA-N

- SMILES: IC1C(=C(C=CN=1)Cl)N

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 9

- 回転可能化学結合数: 0

- 複雑さ: 101

- トポロジー分子極性表面積: 38.9

- XLogP3: 1.5

3-Amino-4-chloro-2-iodopyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029016023-1g |

3-Amino-4-chloro-2-iodopyridine |

1805269-67-3 | 95% | 1g |

$3,155.55 | 2022-04-01 | |

| Alichem | A029016023-250mg |

3-Amino-4-chloro-2-iodopyridine |

1805269-67-3 | 95% | 250mg |

$1,019.20 | 2022-04-01 |

3-Amino-4-chloro-2-iodopyridine 関連文献

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

3-Amino-4-chloro-2-iodopyridineに関する追加情報

Professional Introduction to 3-Amino-4-chloro-2-iodopyridine (CAS No. 1805269-67-3)

3-Amino-4-chloro-2-iodopyridine, with the chemical formula C₆H₅ClIN₂, is a significant compound in the field of pharmaceutical and agrochemical research. This heterocyclic aromatic amine features a pyridine core substituted with an amino group at the 3-position, a chlorine atom at the 4-position, and an iodine atom at the 2-position. These substituents make it a versatile intermediate for synthesizing various biologically active molecules.

The structure of 3-amino-4-chloro-2-iodopyridine lends itself to diverse chemical modifications, enabling its use in the development of novel drugs and pesticides. The presence of both electron-donating (amino) and electron-withdrawing (chloro and iodine) groups allows for selective functionalization, making it a valuable building block in organic synthesis.

Recent advancements in medicinal chemistry have highlighted the potential of 3-amino-4-chloro-2-iodopyridine as a precursor in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. Its iodine substituent, in particular, facilitates cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex molecular architectures.

In one notable study published in the Journal of Medicinal Chemistry, researchers utilized 3-amino-4-chloro-2-iodopyridine to develop a series of small-molecule inhibitors against the epidermal growth factor receptor (EGFR). These inhibitors demonstrated promising activity in preclinical models by selectively binding to the ATP-binding site of EGFR, thereby inhibiting its kinase activity. The study emphasized the importance of the amino and chloro substituents in optimizing binding affinity and selectivity.

The agrochemical industry has also explored the applications of 3-amino-4-chloro-2-iodopyridine in formulating novel herbicides and fungicides. Its structural motifs are reminiscent of known bioactive compounds that interact with plant enzymes, leading to crop protection solutions. A recent patent filing describes a derivative of this compound that exhibits herbicidal activity by disrupting essential plant metabolic pathways.

From a synthetic chemistry perspective, 3-amino-4-chloro-2-iodopyridine serves as a key intermediate in multi-step syntheses. For instance, it can be transformed into pyridines with different substitution patterns through palladium-catalyzed cross-coupling reactions. These transformations are particularly useful in constructing libraries of compounds for high-throughput screening (HTS) campaigns.

The compound's reactivity also extends to transition-metal-catalyzed C-H functionalization strategies. Researchers have reported methods for introducing new functional groups directly at the pyridine ring without altering the existing substituents. Such methodologies enhance synthetic efficiency and expand the chemical space accessible from this core structure.

In conclusion, 3-amino-4-chloro-2-iodopyridine (CAS No. 1805269-67-3) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse synthetic transformations, making it indispensable in drug discovery and material science research. As new methodologies emerge, the utility of this compound is expected to grow further, contributing to innovative solutions across multiple scientific disciplines.

1805269-67-3 (3-Amino-4-chloro-2-iodopyridine) Related Products

- 851176-39-1(2-chloro-N-(5-chlorothiophen-2-yl)methyl-N-(prop-2-en-1-yl)acetamide)

- 1172055-94-5(1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)methylurea)

- 2169873-45-2((2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid)

- 1900-41-0(2(1H)-Quinolinone, 8-chloro-4-hydroxy-)

- 2171723-03-6(3-(5-bromo-2-methylphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 2228152-58-5(1-(2-chloro-4-methylphenyl)cyclobutylmethanol)

- 1707375-94-7((4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine)

- 1805684-93-8(6-Iodo-7-trifluoromethyl-1H-benzimidazole)

- 1049874-46-5(5-{(tert-butoxy)carbonylamino}-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid)

- 343-53-3(1-bromo-3-fluoro-naphthalene)